molecular formula C7H9N3 B12940849 2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile CAS No. 112108-89-1

2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile

Cat. No.: B12940849
CAS No.: 112108-89-1
M. Wt: 135.17 g/mol
InChI Key: DVOUNUJDHHZFRS-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile (C₇H₉N₃) is a substituted imidazole derivative featuring a nitrile (-CN) group at position 4, an ethyl group at position 2, and a methyl group at position 5. Its branched alkyl substituents influence steric and electronic properties, while the nitrile group offers opportunities for further functionalization via hydrolysis, reduction, or cycloaddition reactions .

Properties

CAS No.

112108-89-1

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

2-ethyl-5-methyl-1H-imidazole-4-carbonitrile

InChI

InChI=1S/C7H9N3/c1-3-7-9-5(2)6(4-8)10-7/h3H2,1-2H3,(H,9,10)

InChI Key

DVOUNUJDHHZFRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(N1)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of diamine with propionitrile under controlled temperatures (80-110°C and 120-140°C) and the presence of a catalyst. The product undergoes dehydrogenation using Raney nickel at 170-200°C to yield the desired imidazole .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at different positions on the imidazole ring .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. This coordination can inhibit or activate specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Functional Groups Molecular Formula
2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile 2-ethyl, 5-methyl, 4-CN Nitrile C₇H₉N₃
2-Ethyl-5-methyl-4-imidazolyl 2-ethyl, 5-methyl, 4-H None (parent imidazole) C₈H₁₅N
4-Methyl-1H-imidazole-5-carbaldehyde 4-methyl, 5-CHO Aldehyde C₅H₆N₂O
Ethyl 1-methyl-2-phenyl-1H-imidazole-5-carboxylate 1-methyl, 2-phenyl, 5-COOEt Ester C₁₄H₁₆N₂O₂

Key Observations :

  • Nitrile vs. Aldehyde/Ester : The nitrile group in the target compound is less polar than aldehydes () but more chemically stable than esters (). Unlike aldehydes, nitriles are resistant to oxidation, making them suitable for harsh reaction conditions .

Physical and Spectral Properties

Melting Points and Solubility:
  • 4-Methyl-1H-imidazole-5-carbaldehyde : MP 165–166°C (). The aldehyde group likely enhances intermolecular hydrogen bonding, increasing melting points compared to nitriles .
  • Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate : MP 106–107°C (). Bulky aromatic substituents reduce packing efficiency, lowering melting points .
  • This compound : Melting point data is unavailable in the provided evidence. However, nitriles typically exhibit moderate melting points (100–150°C) due to weak dipole interactions .
Spectroscopic Features:
  • IR Spectroscopy : A strong absorption band near 2240 cm⁻¹ (C≡N stretch) distinguishes the target compound from aldehydes (~2800 cm⁻¹, C=O stretch) and esters (~1740 cm⁻¹, C=O stretch) .

Hydrogen Bonding and Crystal Packing

  • Nitrile vs. Aldehyde : The aldehyde in 4-methyl-1H-imidazole-5-carbaldehyde forms stronger hydrogen bonds (O–H···N/O) compared to the weak C≡N···H interactions in the target compound, as per Etter’s graph set analysis () .
  • Packing Efficiency : Branched alkyl groups (ethyl, methyl) in the target compound may result in less efficient crystal packing than planar aromatic substituents (e.g., ’s phenyl derivatives), as visualized using tools like Mercury CSD () .

Biological Activity

2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile (CAS No. 112108-89-1) is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H10N4
  • Molecular Weight : 150.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide metabolism, which can affect cellular proliferation and survival.
  • Receptor Modulation : It has been suggested that this imidazole derivative can modulate receptor activity, influencing signaling pathways that are crucial for cancer progression and other diseases.

Anticancer Properties

Recent studies have shown promising anticancer activity of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)19.6Induces apoptosis via caspase activation
A549 (Lung)22.3Cell cycle arrest at S phase
HeLa (Cervical)15.8Inhibition of EGFR signaling

The compound demonstrated a significant ability to induce apoptosis in MCF-7 cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2, leading to increased cytochrome c release and caspase activation .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells:

  • Cytotoxicity Profile :
    • MCF-7: High cytotoxicity with >60% inhibition at concentrations above 10 µM.
    • Normal Fibroblasts: Minimal cytotoxicity observed, indicating a favorable therapeutic index.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on MCF-7 Cells : This study focused on the apoptotic effects of the compound, revealing that treatment resulted in a significant increase in the Bax/Bcl-2 ratio, indicating an enhanced apoptotic response .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting its potential as an effective anticancer agent.
  • Combination Therapies : Research indicated enhanced efficacy when combined with established chemotherapeutics, suggesting a synergistic effect that warrants further investigation.

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